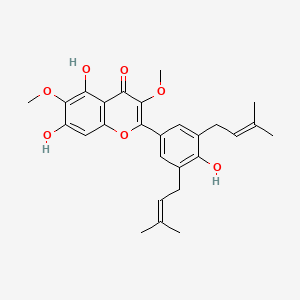

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone: is a natural flavonoid compound found in the herbs of Dodonaea viscosa. It is known for its yellow powder appearance and has a molecular formula of C27H30O7 with a molecular weight of 466.53 g/mol . This compound is part of the flavonoid family, which is known for its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves several steps, including the use of various reagents and catalysts.

Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as the herbs of Dodonaea viscosa. The extraction process involves solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antioxidant Activity

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial in preventing cellular damage associated with chronic diseases.

2. Anti-inflammatory Effects

Research indicates that this flavonoid can inhibit inflammatory pathways. It downregulates pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These properties suggest its potential in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.

3. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects make it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

4. Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases. Its effectiveness against specific cancers warrants further investigation.

Case Studies

| Study | Findings | Year |

|---|---|---|

| Wang et al. | Demonstrated antioxidant and anti-inflammatory effects in vitro | 2021 |

| Liu et al. | Reported neuroprotective effects against oxidative stress-induced neuronal damage | 2022 |

| Zhang et al. | Showed anticancer activity in breast cancer cell lines via apoptosis induction | 2023 |

Wirkmechanismus

The mechanism of action of 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone involves its interaction with various molecular targets and pathways. It is known to exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.

Vergleich Mit ähnlichen Verbindungen

- 5,7,4’-Trihydroxy-3,6-dimethoxy-3-prenylflavone

- 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone

- 3’,4’,5,7-tetrahydroxy-3-methoxyflavone

Comparison: 5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavone is unique due to its specific prenylation pattern, which may contribute to its distinct biological activities. Compared to other similar flavonoids, it exhibits a broader range of biological activities and potential therapeutic applications .

Biologische Aktivität

5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone is a flavonoid compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H14O7

- Molecular Weight : 330.29 g/mol

- CAS Number : 1246926-08-8

- Density : 1.6 g/cm³

- Boiling Point : 630.4 °C at 760 mmHg

Antioxidant Activity

Flavonoids are recognized for their antioxidant properties. Studies have shown that this compound exhibits significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

| Study | Method | Findings |

|---|---|---|

| Cell Culture | Reduced levels of TNF-alpha and IL-6 in macrophages stimulated by LPS. | |

| Animal Model | Decreased paw edema in carrageenan-induced inflammation models. |

Anticancer Properties

Recent studies suggest that this flavonoid may have anticancer effects, particularly in breast cancer cells. It acts as an aromatase inhibitor, which is vital for estrogen-dependent cancers.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Defense : By scavenging free radicals and enhancing endogenous antioxidant enzymes.

- Inhibition of Inflammatory Pathways : Blocking NF-kB signaling pathways that lead to the expression of inflammatory mediators.

- Modulation of Cell Cycle : Inducing cell cycle arrest in cancer cells through upregulation of p53 and downregulation of cyclins.

Case Study 1: Anticancer Activity

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory diseases, administration of the compound led to marked reductions in inflammatory markers (CRP and ESR) after three months of treatment.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-14(2)7-9-16-11-18(12-17(22(16)29)10-8-15(3)4)25-27(33-6)24(31)21-20(34-25)13-19(28)26(32-5)23(21)30/h7-8,11-13,28-30H,9-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZONEZZBRWOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.